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Compound of Interest

Compound Name: m-PEG12-acid

Cat. No.: B2542840 Get Quote

An In-depth Technical Guide to m-PEG12-acid for Bioconjugation

Introduction
m-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical

linker molecule in the field of bioconjugation.[1] PEGylation, the process of covalently attaching

PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a widely

adopted strategy to enhance the therapeutic properties of biomolecules.[2][3] Key advantages

of PEGylation include improved hydrophilicity and solubility, reduced aggregation, prolonged

circulation half-life, and decreased immunogenicity of the conjugated substance.[2][4]

The "m" in m-PEG12-acid signifies a methoxy group capping one end of the PEG chain, which

provides stability and prevents undesired crosslinking. The "12" indicates a discrete chain

length of twelve repeating ethylene glycol units, ensuring batch-to-batch consistency, a

significant advantage over traditional polydisperse PEG reagents. The terminal carboxylic acid

group provides a reactive handle for covalent attachment to biomolecules, typically targeting

primary amines. This guide provides a comprehensive overview of m-PEG12-acid, its

properties, applications, and the methodologies for its use in bioconjugation for researchers,

scientists, and drug development professionals.

Core Properties and Specifications
m-PEG12-acid is characterized by its defined structure and physicochemical properties, which

are crucial for reproducible bioconjugation outcomes.
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Property Value

Chemical Name
2,5,8,11,14,17,20,23,26,29,32,35-

dodecaoxaoctatriacontan-38-oic acid

Synonyms
mPEG11-CH2CH2COOH, mPEG11-propionic

acid

Molecular Formula C26H52O14

Molecular Weight 588.68 g/mol

CAS Number 2135793-73-4

Appearance White to off-white solid or colorless oil

Purity Typically ≥95% or ≥98%

Solubility Soluble in Water, DMSO, DMF, DCM

Storage Conditions

Store at -20°C, protect from light. Stock

solutions can be stored at -20°C for 1 month or

-80°C for up to 6 months.

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 14

Applications in Bioconjugation
The unique properties of m-PEG12-acid make it a versatile tool for various bioconjugation

applications, primarily focused on improving the pharmacokinetic and pharmacodynamic

profiles of therapeutic molecules.

PROTAC Development: m-PEG12-acid is frequently used as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that

recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the

ubiquitin-proteasome system. The PEG12 spacer provides the necessary length and

flexibility for the two ends of the PROTAC to simultaneously bind their respective proteins.
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Antibody-Drug Conjugates (ADCs): In ADC development, PEG linkers are crucial for

connecting a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG12 spacer

helps to counterbalance the hydrophobicity of many potent payloads, improving the solubility

and stability of the final ADC. This can lead to a higher drug-to-antibody ratio (DAR), reduced

aggregation, and an improved pharmacokinetic profile.

Protein and Peptide Modification: General PEGylation of therapeutic proteins and peptides

can enhance their stability and extend their in-vivo half-life. The terminal carboxylic acid of

m-PEG12-acid allows for straightforward conjugation to primary amines, such as the ε-

amine of lysine residues, which are commonly found on the surface of proteins.

Surface Modification: The functionalization of surfaces, such as nanoparticles, quantum dots,

or biomaterials, with PEG chains can significantly reduce non-specific protein binding and

improve biocompatibility.

Reaction Mechanism and Experimental Protocols
The primary reaction for conjugating m-PEG12-acid involves the formation of a stable amide

bond between its carboxylic acid group and a primary amine on a target biomolecule. This

reaction requires the activation of the carboxylic acid.

Amide Bond Formation Pathway
The carboxylic acid is typically activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide

(NHS) to form a more stable NHS ester intermediate. This intermediate then readily reacts with

a primary amine to form a stable amide linkage.

m-PEG12-Acid
(R-COOH)

m-PEG12-NHS Ester
(R-CO-NHS)

Activation

EDC / NHS PEGylated Biomolecule
(Protein-NH-CO-R)

Conjugation
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(Protein-NH2)
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Caption: General reaction scheme for m-PEG12-acid conjugation to a primary amine.

Detailed Experimental Protocol: Protein PEGylation
This protocol provides a general procedure for conjugating m-PEG12-acid to a protein via its

lysine residues. Optimization may be required depending on the specific protein.

1. Materials Required:

m-PEG12-acid

Protein of interest (in a non-amine-containing buffer, e.g., PBS)

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-

hydroxysuccinimide)

Reaction Buffer: MES or PBS, pH 6.0-7.4. Avoid buffers containing primary amines like Tris

or glycine.

Quenching Solution: 1M Tris-HCl or hydroxylamine, pH 8.0

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Procedure:

Reagent Preparation:

Allow m-PEG12-acid to equilibrate to room temperature before opening to prevent

moisture condensation.

Prepare a stock solution of m-PEG12-acid (e.g., 100 mM) in anhydrous DMF or DMSO.

Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in

anhydrous DMF or DMSO immediately before use.
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Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in

the chosen reaction buffer.

Activation and Conjugation Reaction:

In a microcentrifuge tube, combine m-PEG12-acid, EDC, and NHS in the desired molar

ratio (e.g., a 1:1.2:1.2 ratio of Acid:EDC:NHS is a common starting point). A molar excess

of the PEG reagent over the protein (e.g., 10 to 20-fold) is typically used.

Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS

ester.

Add the activated m-PEG12-acid mixture to the protein solution.

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add the quenching solution (e.g., to a final concentration of 50 mM) to the reaction

mixture.

Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Purification of the Conjugate:

Remove unreacted PEG reagent and byproducts by performing dialysis against a suitable

buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).

Characterization:

Analyze the purified conjugate to determine the degree of labeling (average number of

PEGs per protein) and confirm purity. Common methods include SDS-PAGE (which will

show a shift in molecular weight), Mass Spectrometry (ESI-MS or MALDI-TOF), and

HPLC.

Experimental Workflow Diagram
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Caption: Standard workflow for protein bioconjugation with m-PEG12-acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2542840?utm_src=pdf-body-img
https://www.benchchem.com/product/b2542840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2542840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
m-PEG12-acid is a high-purity, monodisperse PEGylation reagent that offers significant

advantages for bioconjugation. Its defined length enhances reproducibility, while its hydrophilic

nature improves the solubility and stability of the resulting conjugates. The terminal methoxy

group ensures stability, and the reactive carboxylic acid provides a reliable handle for covalent

linkage to biomolecules. These features make m-PEG12-acid an invaluable tool in the

development of advanced therapeutics, including ADCs and PROTACs, enabling researchers

to precisely engineer molecules with optimized pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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